molecular formula C18H21BrN2O B2818059 2-bromo-N-(2-(dimethylamino)-2-(p-tolyl)ethyl)benzamide CAS No. 899975-32-7

2-bromo-N-(2-(dimethylamino)-2-(p-tolyl)ethyl)benzamide

Cat. No. B2818059
CAS RN: 899975-32-7
M. Wt: 361.283
InChI Key: PMLJANYOAVCJIQ-UHFFFAOYSA-N
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Description

2-bromo-N-(2-(dimethylamino)-2-(p-tolyl)ethyl)benzamide, also known as BDB or Bromo-DMA, is a chemical compound that belongs to the class of amphetamines. It is a psychoactive drug that has gained popularity for its euphoric and stimulating effects on the central nervous system. BDB is a derivative of the well-known drug MDMA, also known as ecstasy. However, unlike MDMA, BDB has not been extensively studied and its effects on the human body are not well understood.

Scientific Research Applications

Diagnostic Imaging and Therapy for Melanoma

A study developed a positron emission tomography (PET) imaging probe, N-(2-(dimethylamino)ethyl)-5-[18F]fluoropicolinamide ([18F]DMPY2), for the ultrasensitive detection of malignant melanoma. This probe demonstrated excellent diagnostic performance in detecting primary and metastatic melanomas, suggesting its potential as a novel PET imaging agent for early-stage melanoma diagnosis. The probe showed strong and prolonged tumoral uptake and rapid background clearance, providing outstanding image quality compared to conventional PET imaging agents (Pyo et al., 2020).

Antifungal Activity

Research into novel molecules based on N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives has shown significant antifungal activity. These derivatives were tested against phyto-pathogenic fungi and yeast, revealing strong inhibition against Fusarium oxysporum, Sclerotinia sclerotiorum, and Saccharomyces cerevisiae. The findings indicate the potential of these compounds in developing new antifungal agents (Ienascu et al., 2018).

Molecular Interactions and Structural Analysis

A study focused on the synthesis, X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations of antipyrine derivatives, including 2-bromo-N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)benzamide. The investigation provides insights into the intermolecular interactions and solid-state structures of these compounds, contributing to the understanding of their chemical and pharmacological properties (Saeed et al., 2020).

Synthetic Applications and Chemical Reactions

Research on N,N-dimethylamides and N,N-dimethylamines conversion into succinimido derivatives via the action of N-bromosuccinimide (NBS) highlights the synthetic utility of bromo and dimethylamino groups in organic synthesis. This process involves radical bromination followed by electrophilic substitution, offering a pathway to diverse succinimido derivatives with potential applications in medicinal chemistry and material science (Caristi et al., 1984).

properties

IUPAC Name

2-bromo-N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21BrN2O/c1-13-8-10-14(11-9-13)17(21(2)3)12-20-18(22)15-6-4-5-7-16(15)19/h4-11,17H,12H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMLJANYOAVCJIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CNC(=O)C2=CC=CC=C2Br)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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